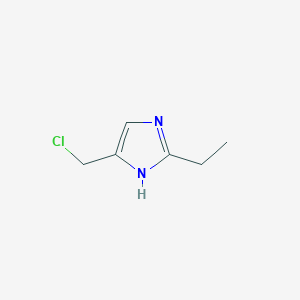

5-(chloromethyl)-2-ethyl-1H-imidazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H9ClN2 |

|---|---|

Molecular Weight |

144.60 g/mol |

IUPAC Name |

5-(chloromethyl)-2-ethyl-1H-imidazole |

InChI |

InChI=1S/C6H9ClN2/c1-2-6-8-4-5(3-7)9-6/h4H,2-3H2,1H3,(H,8,9) |

InChI Key |

AHNLZBSBFPWTFA-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC=C(N1)CCl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Chloromethyl 2 Ethyl 1h Imidazole

Retrosynthetic Analysis of 5-(chloromethyl)-2-ethyl-1H-imidazole

A retrosynthetic approach to this compound allows for the logical deconstruction of the target molecule into simpler, commercially available starting materials.

Identification of Key Disconnections

The primary disconnection points in the retrosynthesis of this compound involve the carbon-nitrogen bonds of the imidazole (B134444) ring and the carbon-chlorine bond of the chloromethyl substituent.

A key strategic disconnection is the C-Cl bond, which simplifies the target molecule to the corresponding alcohol, (2-ethyl-1H-imidazol-5-yl)methanol. This precursor is a logical synthetic target as the hydroxyl group can be readily converted to a chloromethyl group in a subsequent step.

Further disconnection of the imidazole ring itself leads back to smaller, acyclic precursors. The most common and industrially significant approach for imidazole synthesis is the Debus-Radziszewski reaction, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). wikipedia.orgniscpr.res.inresearchgate.net Applying this disconnection to the 2-ethyl-imidazole core suggests propanal (for the 2-ethyl group), glyoxal (B1671930) (as the 1,2-dicarbonyl component), and a source of ammonia as the fundamental building blocks.

Precursor Chemistry and Availability

The precursors identified through retrosynthetic analysis are generally readily available and cost-effective.

(2-Ethyl-1H-imidazol-5-yl)methanol: This is a key intermediate and is commercially available from various chemical suppliers, which can significantly shorten the synthetic sequence. chemscene.com Its synthesis from more fundamental precursors is also well-documented.

Propanal (Propionaldehyde): A common and inexpensive aldehyde used to introduce the ethyl group at the 2-position of the imidazole ring.

Glyoxal: The simplest 1,2-dicarbonyl compound, typically available as an aqueous solution. It serves as the C4-C5 backbone of the imidazole ring.

Ammonia: Utilized in various forms, including aqueous ammonia or ammonium (B1175870) acetate, to provide the nitrogen atoms for the imidazole ring.

Thionyl chloride (SOCl₂): A standard reagent for the conversion of alcohols to chlorides, and a common choice for the chlorination of hydroxymethylimidazoles.

Classical and Modern Synthetic Routes to this compound

The synthesis of this compound can be approached through various classical and modern synthetic strategies, focusing on the efficient formation of the imidazole ring and the selective introduction of the required functional groups.

Imidazole Ring Formation Strategies

Debus-Radziszewski Imidazole Synthesis: This classical one-pot, three-component reaction remains a highly relevant and widely used method for the synthesis of substituted imidazoles. wikipedia.orgniscpr.res.inresearchgate.net In the context of 2-ethyl-imidazole synthesis, the reaction involves the condensation of glyoxal, propanal, and a source of ammonia. researchgate.net The reaction proceeds through the initial formation of a diimine from glyoxal and ammonia, which then condenses with propanal to form the imidazole ring. wikipedia.org

Modern advancements in this methodology often focus on improving yields and reaction conditions. The use of microwave irradiation has been shown to significantly reduce reaction times and, in some cases, improve yields of substituted imidazoles. researchgate.net Furthermore, various catalysts have been explored to enhance the efficiency of the Debus-Radziszewski reaction, including Lewis acids and solid-supported catalysts. ijprajournal.comorganic-chemistry.org

Introduction of Ethyl and Chloromethyl Functionalities

The ethyl group at the 2-position is typically introduced during the imidazole ring formation using propanal as the aldehyde component in the Debus-Radziszewski synthesis.

The chloromethyl group at the 5-position is most commonly introduced by the chlorination of a precursor alcohol, (2-ethyl-1H-imidazol-5-yl)methanol. A standard and effective method for this transformation is the use of thionyl chloride (SOCl₂). This reaction is typically carried out in an inert solvent. The product is often isolated as the hydrochloride salt.

A plausible synthetic pathway is outlined below:

Synthesis of (2-Ethyl-1H-imidazol-5-yl)methanol: This can be achieved via a modified Debus-Radziszewski reaction using appropriate starting materials that lead to a hydroxymethyl group at the 5-position, or by other multistep sequences.

Chlorination of (2-Ethyl-1H-imidazol-5-yl)methanol: The precursor alcohol is reacted with thionyl chloride to yield this compound, which is typically isolated as its hydrochloride salt.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters for optimization include the choice of catalyst, solvent, temperature, and reaction time for both the imidazole ring formation and the subsequent chlorination step.

For the Debus-Radziszewski synthesis of the imidazole core, several factors can be fine-tuned. The use of different catalysts has been shown to significantly impact yields. For instance, studies on the synthesis of 2,4,5-trisubstituted imidazoles have demonstrated the effectiveness of various catalysts.

| Catalyst | Yield (%) | Reference |

|---|---|---|

| Lactic Acid | 92 | researchgate.net |

| Silicotungstic Acid (7.5 mol%) | 94 | researchgate.net |

| DABCO | 92 | ijprajournal.com |

Microwave-assisted synthesis has also emerged as a powerful tool for optimizing the Debus-Radziszewski reaction. It often leads to shorter reaction times and improved yields compared to conventional heating methods. researchgate.net

For the chlorination of the hydroxymethyl group , the reaction conditions can be optimized to ensure complete conversion and minimize side reactions. The choice of solvent and temperature are critical parameters.

| Reagent | Solvent | Temperature | General Yield Range |

|---|---|---|---|

| Thionyl Chloride (SOCl₂) | Dichloromethane (CH₂Cl₂) | 0 °C to Reflux | Moderate to High |

| Thionyl Chloride (SOCl₂) | Neat (no solvent) | Room Temperature to Reflux | Variable, can be high |

It is important to note that the specific yields for the synthesis of this compound will depend on the precise conditions employed in both the ring formation and chlorination steps. Detailed experimental work would be required to establish the optimal parameters for this particular compound.

Solvent Effects on Synthesis of this compound

The choice of solvent is critical in the synthesis of imidazole derivatives, as it can significantly influence reaction rates, yields, and the formation of byproducts. The imidazole ring's polar nature means it is highly soluble in water and other polar solvents. nih.gov For the chlorination of (2-ethyl-1H-imidazol-5-yl)methanol, a variety of solvents can be considered. Dichloromethane (CH₂Cl₂) is frequently used as it is relatively inert to the common chlorinating agent thionyl chloride and facilitates easy work-up. chemicalbook.com However, other solvents have been used in the synthesis of various imidazole derivatives, including ethanol, toluene, acetonitrile (B52724) (MeCN), and dimethylformamide (DMF). nih.gov The selection depends on the specific reagents used and the desired reaction temperature. In some cases, solvent-free conditions at elevated temperatures have also proven effective for certain imidazole syntheses. researchgate.net

Table 1: Illustrative Solvent Effects on a Hypothetical Synthesis of this compound

| Solvent | Dielectric Constant (Approx.) | Boiling Point (°C) | Hypothetical Reaction Time (h) | Hypothetical Yield (%) | Notes |

| Dichloromethane (CH₂Cl₂) | 9.1 | 39.6 | 6 | 85 | Good solubility for starting material and inertness to SOCl₂. chemicalbook.com |

| Tetrahydrofuran (THF) | 7.6 | 66 | 8 | 75 | Potential for side reactions under certain conditions. orgsyn.org |

| Acetonitrile (MeCN) | 37.5 | 82 | 5 | 88 | Higher polarity may accelerate the reaction. nih.gov |

| Toluene | 2.4 | 111 | 12 | 70 | Less polar; may require higher temperatures or longer reaction times. nih.gov |

| Dimethylformamide (DMF) | 36.7 | 153 | 4 | 90 | High boiling point allows for a wide range of reaction temperatures. nih.gov |

This table is for illustrative purposes and synthesizes data from methodologies for similar compounds.

Temperature and Pressure Parameters in Synthetic Protocols

Precise control of temperature and pressure is paramount for maximizing product yield and minimizing impurities. Synthetic protocols for imidazole derivatives often involve specific temperature profiles. For instance, a reaction might be initiated at a low temperature (e.g., 0 °C) during the dropwise addition of a reactive reagent like thionyl chloride to control the initial exothermic reaction. chemicalbook.com The mixture may then be stirred at room temperature for a period before being heated to reflux to drive the reaction to completion. chemicalbook.comresearchgate.net Cooling is also a critical step, with temperatures as low as -20 °C used for recrystallization and product purification. orgsyn.org

Pressure control is mainly utilized during the work-up phase. Rotary evaporators operating under reduced pressure are commonly employed to efficiently remove solvents at temperatures below their atmospheric boiling points, which helps to prevent thermal degradation of the product. orgsyn.org High-vacuum conditions are often used for final drying of the isolated solid product to remove residual solvent. orgsyn.org

Table 2: Example Temperature Profile for Synthesis

| Step | Temperature | Purpose |

| Reagent Addition | 0 °C | To control the initial exothermic reaction and prevent side product formation. chemicalbook.comnih.gov |

| Reaction | Room Temperature to Reflux | To allow the reaction to proceed to completion at a controlled rate. chemicalbook.com |

| Work-up/Solvent Removal | 40 °C (under reduced pressure) | To efficiently remove solvent without degrading the product. orgsyn.org |

| Recrystallization/Purification | -20 °C | To maximize the recovery of the purified solid product from the solution. orgsyn.org |

This table illustrates a typical temperature profile based on common organic synthesis procedures.

Catalytic Approaches in this compound Synthesis

Catalysis offers a powerful tool for improving the efficiency and selectivity of imidazole synthesis. nih.gov While the direct chlorination of the alcohol precursor may not always require a catalyst, the formation of the core imidazole ring can be significantly enhanced by various catalytic systems. Both metal-based and non-metallic catalysts have been successfully employed in the synthesis of substituted imidazoles.

Copper(II) catalysts, such as Cu(phen)Cl₂, have been shown to be highly effective in preparing imidazole derivatives, often leading to excellent yields in shorter reaction times compared to uncatalyzed reactions. nih.gov Other potential catalysts include acids and Lewis acids like ZrCl₄. researchgate.netnih.gov In some procedures, non-metallic N-halo reagents like trichloromelamine (B80692) can act as a source of positive chlorine and catalyze the formation of the imidazole ring. researchgate.net The choice of catalyst can influence the reaction mechanism and the final product distribution.

Table 3: Comparison of Potential Catalytic Systems for Imidazole Ring Formation

| Catalyst System | Typical Conditions | Advantages | Potential Application |

| Cu(phen)Cl₂ | 10 mol%, Ethanol, 35 °C | High yields, mild conditions. nih.gov | Synthesis of the 2-ethyl-1H-imidazole core from precursors. |

| Trichloromelamine | 0.07g per mmol, Solvent-free, 110 °C | High yield, simplicity of operation, easy work-up. researchgate.net | Formation of the trisubstituted imidazole ring. |

| Lewis Acids (e.g., ZrCl₄) | Catalytic amount | Can drive reactions under mild conditions. researchgate.net | Cyclization reactions to form the imidazole ring. |

This table is based on catalytic systems used for general imidazole synthesis and is illustrative for the target compound.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is an area of growing importance, aiming to reduce the environmental impact of chemical manufacturing.

Atom Economy and E-Factor Considerations

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. The ideal atom economy is 100%, where all atoms from the reactants are incorporated into the final product. In a typical synthesis of this compound from (2-ethyl-1H-imidazol-5-yl)methanol and thionyl chloride, the byproducts are sulfur dioxide (SO₂) and hydrogen chloride (HCl).

Reaction: C₆H₁₀N₂O + SOCl₂ → C₆H₉ClN₂ + SO₂ + HCl

The atom economy for this reaction is calculated as: (Molecular Weight of C₆H₉ClN₂) / (MW of C₆H₁₀N₂O + MW of SOCl₂) * 100

This calculation reveals a less-than-ideal atom economy, as significant mass is lost in the form of byproducts.

The E-Factor (Environmental Factor) provides a broader measure of waste generation, defined as the total mass of waste produced per mass of product. For the above reaction, the E-Factor would include the mass of byproducts (SO₂ and HCl) as well as waste from solvents, work-up materials, and any unreacted starting materials. Minimizing the E-Factor is a key goal of green synthesis design.

Sustainable Reagent and Solvent Selection

A central tenet of green chemistry is the use of less hazardous and more sustainable materials. In the context of synthesizing this compound, this involves seeking alternatives to reagents like thionyl chloride and hazardous chlorinated solvents like dichloromethane. nih.gov Research into alternative chlorinating agents that produce less toxic byproducts is an ongoing effort in organic synthesis.

Furthermore, adopting greener solvents is crucial. An eco-friendly aqueous approach has been reported for the synthesis of some imidazole hybrids, demonstrating the potential to replace volatile organic compounds (VOCs). nih.gov Where organic solvents are necessary, selecting those with better environmental, health, and safety profiles, or using solvent-free reaction conditions, can significantly improve the sustainability of the process. researchgate.netnih.gov

Scale-Up Considerations for this compound Production

Transitioning the synthesis of this compound from a laboratory setting to industrial-scale production introduces several challenges that must be addressed to ensure safety, efficiency, and cost-effectiveness.

Key considerations include:

Heat Management: Exothermic reactions that are easily managed in small flasks can generate significant heat on a large scale, requiring specialized reactor designs with efficient cooling systems to prevent runaway reactions and the formation of degradation products. The high temperatures sometimes used in imidazole synthesis can be difficult to control in large volumes. google.com

Mixing and Mass Transfer: Ensuring homogeneous mixing of reactants in a large reactor is critical for consistent reaction progress and to avoid localized "hot spots" or areas of high concentration.

Reagent Handling: The safe storage and transfer of corrosive and toxic materials, such as thionyl chloride, require robust engineering controls and safety protocols.

Purification: Methods like column chromatography, which are common in the lab, are often impractical and expensive at an industrial scale. Developing efficient large-scale purification techniques, such as recrystallization with solvent recovery systems, is essential.

Waste Management: The disposal or recycling of solvent waste and reaction byproducts becomes a major logistical and environmental concern at scale. Implementing processes to recover and reuse solvents is critical for economic viability and sustainability.

Process Control: Implementing real-time monitoring of reaction parameters (temperature, pressure, pH) is necessary to ensure the process remains within optimal limits and to guarantee batch-to-batch consistency.

Elucidation of Reaction Mechanisms and Chemical Reactivity of 5 Chloromethyl 2 Ethyl 1h Imidazole

Nucleophilic Substitution Reactions of the Chloromethyl Group

The presence of a chlorine atom on a methyl group attached to the imidazole (B134444) ring renders this position highly susceptible to nucleophilic attack. The chloromethyl group is a reactive electrophilic center, readily undergoing nucleophilic substitution reactions.

Nucleophilic substitution reactions can proceed through two primary mechanisms: a unimolecular (SN1) or a bimolecular (SN2) pathway. The preferred pathway for 5-(chloromethyl)-2-ethyl-1H-imidazole is influenced by factors such as the nature of the nucleophile, the solvent, and the stability of any potential carbocation intermediate.

The SN2 mechanism is a single-step process where the nucleophile attacks the carbon atom, and the leaving group (chloride ion) departs simultaneously. youtube.com This pathway is favored by strong nucleophiles and polar aprotic solvents. pressbooks.pubyoutube.com Given that the chloromethyl group is a primary alkyl halide, steric hindrance is minimal, making it highly accessible to nucleophilic attack. This low steric hindrance strongly favors the SN2 pathway. youtube.com

The SN1 mechanism, in contrast, is a two-step process involving the formation of a carbocation intermediate. youtube.com This pathway is favored by weak nucleophiles and polar protic solvents that can stabilize the carbocation. pressbooks.pubyoutube.com While the imidazole ring can offer some resonance stabilization to an adjacent carbocation, the formation of a primary carbocation is generally energetically unfavorable.

Considering these factors, nucleophilic substitution reactions of this compound are expected to predominantly follow the SN2 pathway .

Table 1: Theoretical Kinetic Data for Nucleophilic Substitution of this compound with a Strong Nucleophile (e.g., CN-) in a Polar Aprotic Solvent (e.g., DMSO)

| Reactant Concentration | Initial Rate (mol L⁻¹ s⁻¹) |

| [Imidazole Derivative] = 0.1 M, [CN⁻] = 0.1 M | 1.0 x 10⁻⁴ |

| [Imidazole Derivative] = 0.2 M, [CN⁻] = 0.1 M | 2.0 x 10⁻⁴ |

| [Imidazole Derivative] = 0.1 M, [CN⁻] = 0.2 M | 2.0 x 10⁻⁴ |

This theoretical data illustrates the second-order kinetics characteristic of an SN2 reaction, where the rate is dependent on the concentration of both the substrate and the nucleophile.

When a nucleophilic substitution reaction occurs at a chiral center, the stereochemical outcome is a key indicator of the reaction mechanism. If the carbon of the chloromethyl group were chiral (by isotopic labeling, for instance), an SN2 reaction would proceed with an inversion of configuration at the carbon center. This is a result of the backside attack of the nucleophile. In contrast, an SN1 reaction would lead to a racemic mixture of products due to the planar nature of the carbocation intermediate, which can be attacked from either face with equal probability.

For this compound, while the carbon of the chloromethyl group is not a stereocenter, the principles of stereochemistry in SN2 reactions are still relevant in understanding the trajectory of the incoming nucleophile.

Electrophilic Aromatic Substitution on the Imidazole Ring

The imidazole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. globalresearchonline.net The position of substitution is directed by the existing substituents on the ring.

The imidazole ring has two carbon atoms available for electrophilic attack, C2 and C4(5). In this compound, the C2 position is occupied by an ethyl group. The ethyl group is an electron-donating group (EDG) which activates the ring towards electrophilic attack. The chloromethyl group at the C5 position is an electron-withdrawing group (EWG) due to the inductive effect of the chlorine atom, which deactivates the ring.

Electrophilic attack on the imidazole ring generally occurs at the C4 or C5 position. globalresearchonline.netnih.gov In this specific molecule, the C5 position is already substituted. The directing effects of the substituents will therefore determine the regioselectivity of further substitutions. The electron-donating ethyl group at C2 will direct incoming electrophiles to the C4 position. Conversely, the electron-withdrawing chloromethyl group at C5 would also direct to the C4 position (meta to itself). Therefore, electrophilic aromatic substitution is strongly favored to occur at the C4 position .

A similar selectivity is observed in the synthesis of related compounds, such as the direct chloromethylation of 4-methylimidazole, which selectively yields 4-methyl-5-chloromethyl-imidazole. google.com

Halogenation: The halogenation of imidazoles can proceed readily. For instance, bromination can occur in aqueous solution or organic solvents. slideshare.net The mechanism involves the attack of the electron-rich imidazole ring on the halogen (e.g., Br₂), leading to the formation of a sigma complex (arenium ion), followed by deprotonation to restore aromaticity. Given the directing effects discussed, halogenation of this compound would be expected to yield the 4-halo derivative.

Nitration: Nitration of imidazole typically requires a nitrating mixture of fuming nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) electrophile. slideshare.net The imidazole ring then attacks the nitronium ion, followed by deprotonation to yield the nitroimidazole product. For this compound, nitration is expected to occur at the C4 position to give 5-(chloromethyl)-2-ethyl-4-nitro-1H-imidazole.

Sulfonation: Sulfonation of imidazole can be achieved using sulfuric acid, leading to the formation of an imidazole-sulfonic acid. slideshare.net The electrophile in this reaction is SO₃. The mechanism is analogous to other electrophilic aromatic substitutions, involving the attack of the imidazole ring on SO₃ and subsequent proton transfer steps. The product would be this compound-4-sulfonic acid.

Acid-Base Properties and Prototropic Equilibria of the Imidazole Nitrogen

The imidazole ring is amphoteric, meaning it can act as both an acid and a base. nih.gov It contains two nitrogen atoms: a "pyrrole-like" nitrogen (N1) which is part of the aromatic sextet and a "pyridine-like" nitrogen (N3) which has a lone pair of electrons in an sp² orbital.

The pyridine-like N3 atom is basic and can be protonated by an acid to form an imidazolium (B1220033) ion. The pyrrole-like N1 atom is acidic and can be deprotonated by a strong base. This dual character is fundamental to the role of histidine residues in enzyme catalysis. nih.gov

The acid-base properties of this compound are influenced by its substituents. The electron-donating ethyl group at C2 slightly increases the basicity of the N3 atom, while the electron-withdrawing chloromethyl group at C5 decreases its basicity.

This leads to a prototropic equilibrium, where a proton can reside on either of the two nitrogen atoms, resulting in two tautomeric forms. While these tautomers are equivalent in unsubstituted imidazole, the substituents in this compound will favor one tautomer over the other. The equilibrium position is influenced by the electronic effects of the substituents. nih.gov

Table 2: Predicted pKa Values for this compound

| Equilibrium | Predicted pKa |

| Protonation of N3 (Imidazolium ion formation) | ~6.5 |

| Deprotonation of N1 (Imidazolide anion formation) | ~14.0 |

These are estimated values based on the known pKa of imidazole (pKaH ~7.1 for protonation and pKa ~14.5 for deprotonation) and the electronic effects of the ethyl and chloromethyl substituents. nih.gov

Protonation and Deprotonation Mechanisms

The imidazole moiety of this compound contains two nitrogen atoms, each with distinct electronic characteristics. One nitrogen atom is of the "pyrrole-type" (N-1), bonded to a hydrogen atom, and its lone pair of electrons is a crucial part of the 6-π electron aromatic system. The other is the "pyridine-type" nitrogen (N-3), whose lone pair resides in an sp² hybrid orbital in the plane of the ring and is not involved in the aromatic sextet.

Protonation: The pyridine-type nitrogen (N-3) is the primary site of protonation. Its available lone pair makes it a Brønsted-Lowry base. Upon protonation, it forms a resonance-stabilized imidazolium cation. The positive charge is delocalized over both nitrogen atoms, which accounts for the relatively mild basicity of imidazoles compared to aliphatic amines.

The substituents on the ring influence the basicity (and the pKa of the conjugate acid).

The 2-ethyl group is an electron-donating group (EDG) through induction, which increases the electron density in the ring and on the N-3 nitrogen, making it more basic.

The 5-chloromethyl group is an electron-withdrawing group (EWG) due to the inductive effect of the chlorine atom. This effect decreases the electron density on the ring nitrogens, making the compound less basic than if the group were not present.

Deprotonation: The pyrrole-type nitrogen (N-1) is acidic and can be deprotonated by a strong base to form an imidazolate anion. The N-H proton is significantly more acidic than that of a typical secondary amine because the resulting negative charge in the imidazolate anion is delocalized over the ring system. The electron-withdrawing nature of the 5-chloromethyl group would be expected to increase the acidity of the N-H proton, facilitating deprotonation.

Table 1: Influence of Substituents on Acidity and Basicity

| Functional Group | Position | Electronic Effect | Impact on N-3 Basicity | Impact on N-1 Acidity |

| Ethyl | 2 | Electron-Donating (Inductive) | Increase | Decrease |

| Chloromethyl | 5 | Electron-Withdrawing (Inductive) | Decrease | Increase |

Tautomeric Forms of this compound

For N-unsubstituted imidazoles with different substituents at the 4- and 5-positions, annular tautomerism is a key characteristic. This is a prototropic tautomerism where the proton on the N-1 nitrogen can migrate to the N-3 nitrogen, causing the substituents to effectively switch positions relative to the ring nitrogens.

This compound exists in a dynamic equilibrium with its tautomer, 4-(chloromethyl)-2-ethyl-1H-imidazole.

Tautomer I: this compound Tautomer II: 4-(chloromethyl)-2-ethyl-1H-imidazole

The equilibrium between these two forms is influenced by several factors, including the electronic and steric nature of the substituents and the solvent environment. acs.org While one tautomer may predominate, the molecule will exist as a mixture of both in solution. acs.org This phenomenon is critical in its reactivity, as reactions can potentially proceed from either tautomeric form, leading to a mixture of products. For instance, N-alkylation could occur on either nitrogen of either tautomer, leading to complex product distributions. Spectroscopic methods like NMR can often detect the presence of both tautomers, although the rapid interconversion at room temperature may result in averaged signals. nih.gov

Table 2: Tautomeric Forms

| Tautomer Name | Structure | Key Feature |

| This compound | (Chemical structure of Tautomer I) | Chloromethyl group is at position 5 |

| 4-(chloromethyl)-2-ethyl-1H-imidazole | (Chemical structure of Tautomer II) | Chloromethyl group is at position 4 |

Radical Reactions Involving this compound

While ionic reactions are more common for imidazoles, the ring and its substituents can participate in radical reactions under specific conditions. Heteroaromatic radical cations can be generated from the oxidation of substituted imidazoles. tandfonline.com

Potential radical reactions involving this compound can be initiated in several ways:

Hydrogen Abstraction: A radical initiator can abstract a hydrogen atom from the N-H bond, the ethyl group, or the chloromethyl group. Abstraction from the alkyl side chains would generate carbon-centered radicals, which could then undergo further reactions like addition or coupling.

Radical Addition: The imidazole ring can undergo radical addition, although this is less common than for less aromatic systems. Recent research has demonstrated that intermolecular free-radical additions can be a powerful method for synthesizing alkyl-substituted imidazoles, indicating the ring's capacity to engage in such pathways. acs.orgnih.gov

Electron Transfer: The imidazole ring can undergo a one-electron oxidation to form a radical cation. tandfonline.com This species would be highly reactive, with the unpaired electron and positive charge delocalized over the π-system. The subsequent reactivity would depend on the reaction conditions, but it could lead to dimerization, substitution, or reaction with a nucleophile. tandfonline.com In basic solutions, these radical cations have been shown to react with hydroxyl anions to form OH-substituted radicals. tandfonline.com

The presence of the chloromethyl group also introduces the possibility of radical reactions involving the carbon-chlorine bond, such as reductive cleavage to form a methyl radical centered on the side chain.

Ring-Opening and Ring-Closing Reactions of the Imidazole Moiety

The imidazole ring is an aromatic system and is generally stable, resisting ring-opening reactions under most conditions. However, under forcing conditions or when incorporated into more complex structures like purines, ring cleavage can occur. researchgate.net

For a simple substituted imidazole like this compound, ring-opening is not a common reaction pathway. It typically requires harsh reagents that can disrupt the aromatic system. For example, studies on 7-methylguanosine have shown that the imidazole portion of the purine system can be opened under alkaline conditions, proceeding through the formation of pyrimidine derivatives. nih.gov This process, however, is facilitated by the fused ring system and is not directly analogous to a standalone imidazole ring.

Theoretically, strong oxidizing agents could potentially cleave the ring. For instance, ozonolysis is a classic method for cleaving aromatic rings, although it is a destructive process that would likely lead to a complex mixture of small, highly oxidized fragments.

Conversely, ring-closing reactions are fundamental to the synthesis of the imidazole core itself. Numerous synthetic methods exist to construct the ring from acyclic precursors. While not a reaction of this compound, understanding its synthesis provides insight into the ring's stability. For example, some modern synthetic approaches involve the transformation of other heterocyclic systems, such as the denitrogenative transformation of 5-amino-1,2,3-triazoles, which can rearrange to form the imidazole ring. nih.govmdpi.com This highlights the thermodynamic stability of the imidazole scaffold once formed.

Advanced Derivatization and Functionalization Strategies for 5 Chloromethyl 2 Ethyl 1h Imidazole

N-Functionalization of the Imidazole (B134444) Ring

The imidazole ring of 5-(chloromethyl)-2-ethyl-1H-imidazole contains two nitrogen atoms, N1 and N3, which can undergo substitution. The presence of a hydrogen atom on one of the nitrogens allows for tautomerism, meaning the single proton can reside on either nitrogen atom. This equilibrium influences the regioselectivity of N-functionalization reactions.

Alkylation and Arylation Reactions at N1 and N3

N-alkylation is a fundamental transformation for modifying the properties of the imidazole core. The reaction of this compound with alkyl halides in the presence of a base leads to the formation of N-alkylated products. For instance, the commercially available 5-(chloromethyl)-1-ethyl-1H-imidazole demonstrates a successful N-alkylation, where an ethyl group is attached to one of the ring nitrogens. sigmaaldrich.comuni.lu Typically, such reactions can produce a mixture of N1 and N3 isomers, the ratio of which can be influenced by the reaction conditions and the nature of the substituents.

N-arylation introduces an aryl group onto the imidazole nitrogen, a common strategy in medicinal chemistry. Modern cross-coupling methods, such as the copper-catalyzed Chan-Lam coupling, are effective for this purpose. This reaction typically involves an arylboronic acid, a copper catalyst, and a base to couple the aryl group to the imidazole nitrogen.

Table 1: N-Functionalization Reactions

| Reaction Type | Reagents | Product Type | Notes |

|---|---|---|---|

| Alkylation | Alkyl halide (e.g., Ethyl iodide), Base (e.g., K₂CO₃) | 1-Alkyl- or 3-Alkyl-imidazole | Can produce a mixture of isomers. |

| Arylation (Chan-Lam) | Arylboronic acid, Copper(II) acetate, Base | 1-Aryl- or 3-Aryl-imidazole | A versatile method for forming C-N bonds. |

Acylation and Sulfonylation of Imidazole Nitrogen

Acylation of the imidazole nitrogen involves the reaction with an acylating agent, such as an acyl chloride or anhydride, typically in the presence of a base to neutralize the generated acid. This leads to the formation of N-acylimidazole derivatives. These derivatives are often more reactive than the parent imidazole and can be used as acyl transfer agents.

Sulfonylation introduces a sulfonyl group to the imidazole nitrogen, forming a sulfonamide linkage. This is a robust functional group found in many biologically active molecules. Research on the closely related 5-chloro-1-ethyl-2-methylimidazole-4-sulfonyl chloride shows its reaction with amines like aniline (B41778) or 3-chloroaniline (B41212) in the presence of sodium carbonate to yield the corresponding N-phenylsulfonamide derivatives. researchgate.net This demonstrates a viable pathway for the sulfonylation of the this compound core, likely proceeding through an intermediate sulfonyl chloride derivative of the imidazole itself. researchgate.net

Transformations of the Chloromethyl Group

The chloromethyl group at the C5 position is a key handle for functionalization due to the reactivity of the carbon-chlorine bond in nucleophilic substitution reactions.

Conversion to Other Halomethyl Derivatives

The chlorine atom of the chloromethyl group can be readily exchanged for other halogens. The Finkelstein reaction is a classic and efficient method for converting an alkyl chloride to an alkyl iodide. wikipedia.org This SN2 reaction involves treating this compound with sodium iodide in a solvent like acetone. The reaction is driven to completion by the precipitation of sodium chloride, which is poorly soluble in acetone, thereby yielding the more reactive 5-(iodomethyl)-2-ethyl-1H-imidazole. wikipedia.org Similarly, conversion to fluoromethyl derivatives can be achieved using reagents like potassium fluoride (B91410) in polar aprotic solvents. wikipedia.org

Formation of Alkoxymethyl and Amidomethyl Analogues

The chloride can be displaced by oxygen nucleophiles to form ether linkages. Reacting this compound with an alkoxide (e.g., sodium methoxide) or a phenoxide in a suitable solvent yields the corresponding alkoxymethyl or aryloxymethyl ether. This strategy has been demonstrated in the synthesis of 2-phenoxymethylbenzimidazoles from 2-chloromethylbenzimidazole, providing a strong precedent for this transformation. researchgate.net

Similarly, nitrogen nucleophiles can be used to form C-N bonds. The reaction with primary or secondary amines, or the sodium salt of an amide or sulfonamide, would lead to the formation of the corresponding aminomethyl or amidomethyl derivatives. The synthesis of various 2-aminomethylbenzimidazoles has been successfully achieved by reacting 2-chloromethylbenzimidazole with primary aromatic and heterocyclic amines. researchgate.net

Synthesis of Aminomethyl and Carboxylmethyl Derivatives

A reliable method for preparing the 5-(aminomethyl) derivative involves a two-step sequence. First, the chloromethyl compound undergoes nucleophilic substitution with sodium azide (B81097) in a polar aprotic solvent like DMF to produce 5-(azidomethyl)-2-ethyl-1H-imidazole. The resulting azide is then reduced to the primary amine. This reduction can be accomplished through various methods, including catalytic hydrogenation (e.g., using H₂ gas with a palladium catalyst) or with chemical reducing agents like lithium aluminum hydride.

The synthesis of a 5-(carboxymethyl) derivative can be achieved through a two-step process starting with the displacement of the chloride by a cyanide salt, such as sodium or potassium cyanide, to form the nitrile intermediate, 5-(cyanomethyl)-2-ethyl-1H-imidazole. Subsequent hydrolysis of the nitrile group under acidic or basic conditions yields the desired carboxylic acid, 5-(carboxymethyl)-2-ethyl-1H-imidazole.

Table 2: Transformations of the Chloromethyl Group

| Derivative | Reagents | Intermediate | Final Product |

|---|---|---|---|

| Iodomethyl | NaI in Acetone | - | 5-(Iodomethyl)-2-ethyl-1H-imidazole |

| Alkoxymethyl | NaOR (e.g., Sodium methoxide) | - | 5-(Methoxymethyl)-2-ethyl-1H-imidazole |

| Aminomethyl | 1. NaN₃ 2. H₂, Pd/C or LiAlH₄ | 5-(Azidomethyl)-2-ethyl-1H-imidazole | 5-(Aminomethyl)-2-ethyl-1H-imidazole |

| Carboxylmethyl | 1. NaCN 2. H₃O⁺ or OH⁻, then H₃O⁺ | 5-(Cyanomethyl)-2-ethyl-1H-imidazole | 5-(Carboxymethyl)-2-ethyl-1H-imidazole |

Modifications of the Ethyl Group

The ethyl group at the C2 position of the imidazole ring, while seemingly a simple alkyl substituent, offers opportunities for selective chemical transformations. Its benzylic-like reactivity, due to its position adjacent to the aromatic imidazole ring, allows for specific oxidation, reduction, and functionalization reactions. researchgate.netgoogle.com

The controlled oxidation of the ethyl group on this compound can lead to valuable intermediates such as the corresponding alcohol or ketone. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize the benzylic carbon of an alkyl group attached to an aromatic ring to a carboxylic acid. wikipedia.orgsigmaaldrich.com For the ethyl group, this would result in the formation of 5-(chloromethyl)-1H-imidazole-2-carboxylic acid. However, achieving selective partial oxidation to the alcohol, 1-(5-(chloromethyl)-1H-imidazol-2-yl)ethan-1-ol, or the ketone, 1-(5-(chloromethyl)-1H-imidazol-2-yl)ethan-1-one, requires milder and more controlled reaction conditions to avoid over-oxidation and potential side reactions involving the chloromethyl group or the imidazole ring itself.

Conversely, the reduction of the ethyl group is less common as it is already in a reduced state. However, should the ethyl group be modified to an unsaturated vinyl group, for instance through a dehydrogenation reaction, subsequent reduction back to the ethyl group could be achieved through catalytic hydrogenation. This process would typically involve a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

| Transformation | Reagents and Conditions | Product |

| Oxidation to Carboxylic Acid | 1. KMnO₄, OH⁻, Δ 2. H₃O⁺ | 5-(chloromethyl)-1H-imidazole-2-carboxylic acid |

| Hypothetical Partial Oxidation to Alcohol | Milder oxidizing agents (e.g., MnO₂) | 1-(5-(chloromethyl)-1H-imidazol-2-yl)ethan-1-ol |

| Hypothetical Partial Oxidation to Ketone | Controlled oxidation of the secondary alcohol | 1-(5-(chloromethyl)-1H-imidazol-2-yl)ethan-1-one |

This table presents plausible transformations based on general principles of organic chemistry, as specific literature data for this compound was not available.

The introduction of new functional groups onto the ethyl chain significantly expands the molecular diversity achievable from this compound. A key strategy for this is free radical halogenation, which selectively targets the benzylic position. sigmaaldrich.comwikipedia.org Using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator, it is possible to introduce a bromine atom at the α-carbon of the ethyl group, yielding 5-(chloromethyl)-2-(1-bromoethyl)-1H-imidazole. This bromo-derivative is a versatile intermediate for subsequent nucleophilic substitution reactions.

For example, reaction with amines can introduce an amino group, leading to the formation of α-aminoethyl-substituted imidazoles. wikipedia.org This is a valuable transformation for the synthesis of compounds with potential biological activity. Similarly, reaction with other nucleophiles such as alkoxides or thiolates can introduce ether or thioether linkages, respectively.

| Initial Functionalization | Reagents and Conditions | Intermediate Product | Subsequent Reaction | Nucleophile | Final Product |

| Bromination | NBS, radical initiator (e.g., AIBN), CCl₄, Δ | 5-(chloromethyl)-2-(1-bromoethyl)-1H-imidazole | Nucleophilic Substitution | Primary/Secondary Amine | 1-(5-(chloromethyl)-1H-imidazol-2-yl)-N-alkylethan-1-amine |

| Bromination | NBS, radical initiator (e.g., AIBN), CCl₄, Δ | 5-(chloromethyl)-2-(1-bromoethyl)-1H-imidazole | Nucleophilic Substitution | Alkoxide (e.g., NaOEt) | 5-(chloromethyl)-2-(1-ethoxyethyl)-1H-imidazole |

This table illustrates a synthetic strategy for functionalizing the ethyl group based on established chemical principles, as direct experimental data for this specific compound is limited.

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more reactants. wikipedia.orgresearchgate.net The Passerini and Ugi reactions are prominent examples of isocyanide-based MCRs that could potentially incorporate derivatives of this compound. researchgate.netepa.govnih.govnih.govresearchgate.netorganic-chemistry.orgnih.govyoutube.comnih.govresearchgate.net

The Passerini three-component reaction (P-3CR) typically involves an aldehyde or ketone, a carboxylic acid, and an isocyanide to form an α-acyloxy amide. wikipedia.orgnih.govnih.govnih.govresearchgate.net To involve our target molecule, it would first need to be converted to either an aldehyde (5-(chloromethyl)-2-formyl-1H-imidazole) or an isocyanide derivative.

The Ugi four-component reaction (U-4CR) expands on this by including a primary amine, yielding a bis-amide. researchgate.netnih.govyoutube.com The components for a Ugi reaction are an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. Again, a derivative of this compound, such as the corresponding aldehyde or an amine-functionalized version, would be required. The presence of the chloromethyl group introduces a reactive handle that could either be tolerated under the MCR conditions or participate in subsequent intramolecular cyclizations to generate further molecular complexity. For instance, a Ugi product containing the 5-(chloromethyl)imidazole moiety could potentially undergo an intramolecular alkylation to form a cyclic structure.

| MCR Type | Required Derivative of this compound | Other Components | General Product Structure |

| Passerini (P-3CR) | 5-(chloromethyl)-1H-imidazole-2-carbaldehyde | Carboxylic Acid, Isocyanide | α-acyloxy amide with imidazole substituent |

| Ugi (U-4CR) | 5-(chloromethyl)-1H-imidazole-2-carbaldehyde | Amine, Carboxylic Acid, Isocyanide | bis-amide with imidazole substituent |

| Ugi (U-4CR) | Amine-functionalized this compound | Aldehyde, Carboxylic Acid, Isocyanide | bis-amide with imidazole substituent |

This table outlines the potential application of the target compound in MCRs, which would require prior functionalization.

Synthesis of Polymeric Structures Incorporating this compound

The synthesis of polymers containing imidazole units is of great interest for applications in areas such as gene delivery, catalysis, and as specialty materials. researchgate.netunimelb.edu.aursc.org The chloromethyl group of this compound is a key functional handle for polymerization.

One major pathway to polymeric structures is through polycondensation reactions. The chloromethyl group can act as an electrophile, reacting with difunctional nucleophiles. For example, self-polycondensation could potentially occur under basic conditions, where the deprotonated imidazole nitrogen of one monomer attacks the chloromethyl group of another, though this would likely lead to a complex mixture of products. A more controlled approach would be the reaction with a bis-nucleophile such as a diphenol or a diamine to form polyethers or polyamines, respectively.

Another important strategy is to use the chloromethyl group as an initiator for polymerization. It is a suitable initiator for Atom Transfer Radical Polymerization (ATRP), a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low dispersity. cmu.eduacs.org In this scenario, this compound would initiate the polymerization of vinyl monomers like styrene (B11656) or acrylates.

Furthermore, the chloromethyl group can act as an initiator for cationic polymerization. epa.govnih.govacs.org Lewis acids can activate the C-Cl bond to generate a carbocation that can then initiate the polymerization of electron-rich olefins such as isobutylene (B52900) or vinyl ethers. epa.govnih.govorganic-chemistry.orgacs.org This would result in polymers with imidazole-containing side chains.

| Polymerization Method | Role of this compound | Monomer(s) | Resulting Polymer Structure |

| Polycondensation | Monomer (with a co-monomer) | e.g., Bisphenol A | Polyether with pendant imidazole groups |

| Atom Transfer Radical Polymerization (ATRP) | Initiator | e.g., Styrene, Methyl methacrylate | Polystyrene or PMMA with a terminal imidazole group |

| Cationic Polymerization | Initiator | e.g., Isobutylene, Ethyl vinyl ether | Polyisobutylene or Poly(ethyl vinyl ether) with a terminal imidazole group |

This table summarizes potential polymerization strategies involving the target compound based on known polymerization methods.

Sophisticated Spectroscopic and Analytical Characterization Methodologies for 5 Chloromethyl 2 Ethyl 1h Imidazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in both solution and solid states.

Advanced 1H and 13C NMR Techniques for Structural Elucidation

One-dimensional ¹H and ¹³C NMR spectroscopy provides the initial and most crucial data for structural determination. The chemical shifts (δ) in ppm, splitting patterns (multiplicity), and coupling constants (J) offer a wealth of information regarding the electronic environment and connectivity of atoms within the molecule.

For 5-(chloromethyl)-2-ethyl-1H-imidazole, the expected ¹H NMR spectrum would feature distinct signals for the protons of the ethyl group (a quartet for the methylene (B1212753) and a triplet for the methyl protons), a singlet for the chloromethyl group, and signals for the imidazole (B134444) ring protons. The precise chemical shifts are influenced by the solvent and the electronic effects of the substituents. For instance, the electron-withdrawing nature of the chloromethyl group and the ethyl group's inductive effect would modulate the positions of the imidazole ring proton signals.

Similarly, the ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their hybridization and electronic environment. The spectrum for this compound would show distinct resonances for the two carbons of the ethyl group, the chloromethyl carbon, and the three carbons of the imidazole ring. The chemical shifts are diagnostic; for example, the sp²-hybridized carbons of the imidazole ring would appear in the aromatic region of the spectrum.

Representative ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | ~7.10 | s | - |

| -CH₂Cl | ~4.65 | s | - |

| -CH₂CH₃ | ~2.70 | q | 7.6 |

| -CH₂CH₃ | ~1.25 | t | 7.6 |

| NH | ~10-12 | br s | - |

| Note: Data are hypothetical and based on typical values for similar imidazole derivatives in a solvent like CDCl₃. The NH proton signal can be broad and its chemical shift is highly dependent on solvent and concentration. |

Representative ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2 | ~150 |

| C-4 | ~120 |

| C-5 | ~128 |

| -CH₂Cl | ~40 |

| -CH₂CH₃ | ~22 |

| -CH₂CH₃ | ~14 |

| Note: Data are hypothetical and based on typical values for similar imidazole derivatives. |

2D NMR (COSY, HMQC, HMBC) for Connectivity Assignments

To unambiguously assign the ¹H and ¹³C signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings. For this compound, a key cross-peak would be observed between the methylene and methyl protons of the ethyl group, confirming their direct connection.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. ipb.pt This is crucial for assigning the carbon signals based on their attached, and usually more easily assigned, protons. For the target molecule, this would link the ethyl methylene protons to their corresponding carbon, the ethyl methyl protons to their carbon, and the imidazole H-4 proton to the C-4 carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range heteronuclear correlation technique shows couplings between protons and carbons over two or three bonds. ipb.pt This is extremely powerful for piecing together the molecular skeleton. For instance, HMBC would show correlations from the chloromethyl protons to the C-5 and potentially C-4 carbons of the imidazole ring, confirming the position of this substituent. Correlations from the ethyl methylene protons to the C-2 of the imidazole ring would also be expected.

Solid-State NMR Applications for Crystalline Forms

Solid-state NMR (ssNMR) is a powerful technique for characterizing the structure and dynamics of crystalline materials, including different polymorphic forms. acs.org For compounds like this compound, which may exist in different crystalline arrangements, ssNMR can provide detailed information that is not accessible from solution-state NMR.

Techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solid samples. nih.gov In the solid state, intermolecular interactions, such as hydrogen bonding involving the imidazole NH group, can significantly influence the chemical shifts. acs.orgacs.org By comparing the ssNMR spectra of different batches or crystalline forms, variations in packing and intermolecular interactions can be identified. Furthermore, ssNMR can be used to study the tautomerism of the imidazole ring in the solid state, which can be different from its behavior in solution. nih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is used to determine the mass of a molecule with very high accuracy (typically to within 5 ppm). This allows for the unambiguous determination of the elemental formula of the compound. For this compound (C₆H₉ClN₂), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions. This is a critical step in confirming the identity of a newly synthesized compound.

Representative HRMS Data for this compound

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 145.0527 | 145.0525 |

| Note: The data presented is hypothetical. The high resolution allows for the confirmation of the chemical formula C₆H₁₀ClN₂⁺. |

Fragmentation Pattern Analysis in Electron Ionization (EI) and Electrospray Ionization (ESI) MS

The way a molecule breaks apart in a mass spectrometer provides a fingerprint that can be used for structural elucidation.

Electron Ionization (EI): In EI-MS, the molecule is bombarded with high-energy electrons, leading to extensive fragmentation. The resulting mass spectrum is a pattern of fragment ions that is characteristic of the molecule's structure. For this compound, common fragmentation pathways would likely involve the loss of a chlorine atom, the cleavage of the ethyl group, and the fragmentation of the imidazole ring itself. The study of imidazole's own fragmentation shows that the ring can break apart in predictable ways. nih.gov

Electrospray Ionization (ESI): ESI is a softer ionization technique that typically results in the formation of a protonated molecule [M+H]⁺ with less fragmentation than EI. nih.govrsc.org Tandem mass spectrometry (MS/MS) is then often employed, where the [M+H]⁺ ion is isolated and then fragmented by collision-induced dissociation (CID). This controlled fragmentation provides specific structural information. For the target molecule, a primary fragmentation in ESI-MS/MS would likely be the loss of the chloromethyl group or the ethyl group. The analysis of these fragmentation patterns can help to confirm the positions of the substituents on the imidazole ring. organicchemistrydata.orgmdpi.com

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) serves as a powerful analytical technique for the unambiguous structural confirmation of synthetic compounds like this compound. This method involves multiple stages of mass analysis, typically including the selection of a precursor ion (such as the molecular ion, M⁺) and its subsequent fragmentation through collision-induced dissociation (CID) to produce a spectrum of product ions. The resulting fragmentation pattern is characteristic of the molecule's structure, providing a veritable fingerprint for its identification.

For this compound, the electron impact (EI) mass spectrum would be expected to show a prominent molecular ion peak. researchgate.net The fragmentation pathways of substituted imidazoles are generally well-defined, often involving the decomposition of the azole ring or the loss of substituents, while skeletal rearrangements are less common. researchgate.net In MS/MS analysis, the primary fragmentation events for this compound would likely involve the cleavage of bonds alpha to the imidazole ring and the loss of its substituents as small, stable neutral molecules. nih.gov

Key anticipated fragmentation pathways include:

Loss of a chlorine radical (•Cl): Cleavage of the C-Cl bond, a relatively weak bond, would result in a significant fragment ion.

Loss of the chloromethyl radical (•CH₂Cl): This involves the cleavage of the C-C bond between the imidazole ring and the chloromethyl group.

Loss of the ethyl group (•C₂H₅): Fragmentation involving the C-C bond at the 2-position of the imidazole ring.

Ring Fragmentation: Although the imidazole ring itself is relatively stable, fragmentation can occur with the loss of small molecules like hydrogen cyanide (HCN) or acetonitrile (B52724) (CH₃CN) from the ring structure, a common pattern in imidazole-based biheterocycles. researchgate.net

These fragmentation patterns allow for the precise confirmation of the compound's elemental composition and the specific arrangement of its functional groups.

Table 1: Predicted MS/MS Fragmentation Data for this compound (Note: This table is predictive, based on established fragmentation principles for substituted imidazoles.)

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Predicted Product Ion (m/z) |

| 158.6 | [M - Cl]⁺ | •Cl | 123.1 |

| 158.6 | [M - C₂H₅]⁺ | •C₂H₅ | 129.1 |

| 158.6 | [M - CH₂Cl]⁺ | •CH₂Cl | 109.1 |

| 123.1 | [M - Cl - C₂H₄]⁺ | C₂H₄ (from ethyl) | 95.1 |

| 109.1 | [M - CH₂Cl - HCN]⁺ | HCN | 82.1 |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the molecular structure, functional groups, and conformational properties of this compound.

The IR and Raman spectra of this compound are dominated by vibrations characteristic of its constituent functional groups. The imidazole ring, ethyl substituent, and chloromethyl group each give rise to a set of distinct absorption bands.

Imidazole Ring Vibrations: The N-H stretching vibration typically appears as a broad band in the 3000-3500 cm⁻¹ region in IR spectra. sci.am Aromatic C-H stretching vibrations are expected in the 3000-3130 cm⁻¹ range. sci.am The C=N and C=C stretching vibrations within the ring are found in the 1400-1650 cm⁻¹ region. sci.amresearchgate.net

Ethyl Group Vibrations: The aliphatic C-H stretching modes of the ethyl group are anticipated between 2850 and 3000 cm⁻¹. Bending vibrations for the CH₃ and CH₂ groups occur in the 1370-1470 cm⁻¹ range.

Chloromethyl Group Vibrations: The C-Cl stretching vibration is a key marker, typically appearing in the 600-800 cm⁻¹ region of the spectrum. The CH₂ scissoring and wagging modes of this group will also be present.

Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed alongside experimental data to provide a more precise assignment of vibrational modes. asianpubs.orgresearchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound (Note: Frequencies are approximate and based on data from similar imidazole derivatives.)

| Vibrational Mode | Functional Group | Approximate Frequency Range (cm⁻¹) | Technique |

| N-H Stretch | Imidazole N-H | 3000 - 3500 | IR |

| C-H Stretch (Aromatic) | Imidazole C-H | 3000 - 3130 | IR, Raman |

| C-H Stretch (Aliphatic) | Ethyl Group | 2850 - 3000 | IR, Raman |

| C=N / C=C Stretch | Imidazole Ring | 1400 - 1650 | IR, Raman |

| C-H Bend (Aliphatic) | Ethyl Group | 1370 - 1470 | IR, Raman |

| C-N Stretch | Imidazole Ring | 1325 - 1480 | IR |

| C-Cl Stretch | Chloromethyl Group | 600 - 800 | IR, Raman |

Vibrational spectroscopy is a sensitive tool for investigating the conformational isomers (rotamers) of flexible molecules like this compound. The rotation around the single bonds connecting the ethyl and chloromethyl groups to the imidazole ring can lead to different stable conformations.

These distinct spatial arrangements can often be detected as subtle shifts in vibrational frequencies or the appearance of new bands in the IR and Raman spectra, particularly in the fingerprint region (below 1500 cm⁻¹). For example, C-H bending modes and the C-Cl stretching frequency can be influenced by the local steric and electronic environment, which changes with conformation.

Studies on similar substituted imidazoles have shown that combining experimental spectroscopy with quantum chemical calculations (DFT) allows for the identification of the lowest energy conformers and the correlation of their calculated vibrational spectra with the experimental results. nih.govrsc.org This approach can determine the predominant conformation in a given state (solid, liquid, or gas) and analyze the energetic barriers between different rotamers. rsc.org

X-ray Crystallography for Single Crystal Structure Determination

Based on studies of analogous imidazole derivatives, the imidazole ring is expected to be essentially planar. researchgate.netcore.ac.uk The substituents at the 2- and 5-positions will adopt specific conformations to minimize steric hindrance. The structural data obtained, such as the planarity of the imidazole ring and the orientation of the substituent groups, are crucial for understanding the molecule's chemical reactivity and potential interactions. iucr.orgresearchgate.net

The way molecules of this compound arrange themselves in a crystal lattice is dictated by a network of intermolecular interactions. The presence of a hydrogen bond donor (the N-H group) and multiple acceptor atoms (the sp² nitrogen and the chlorine atom) suggests that hydrogen bonding will play a key role in the crystal packing.

Key potential interactions include:

N-H···N Hydrogen Bonds: This is a very common and relatively strong interaction in imidazole-containing crystals, often leading to the formation of infinite chains or dimeric pairs. core.ac.ukiucr.org

C-H···Cl Weak Hydrogen Bonds: The chlorine atom of the chloromethyl group can act as a weak hydrogen bond acceptor, interacting with C-H groups from neighboring molecules. iucr.orgnih.gov

Analysis of the crystal packing reveals how these interactions guide the self-assembly of the molecules into a stable, three-dimensional architecture.

Table 3: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Significance |

| Strong Hydrogen Bond | Imidazole N-H | Imidazole N | Primary driver of supramolecular assembly (chains/dimers). |

| Weak Hydrogen Bond | Aromatic/Aliphatic C-H | Chlorine (Cl) | Contributes to the 3D network and lattice stability. |

| Weak Hydrogen Bond | Aromatic/Aliphatic C-H | Imidazole N | Further stabilizes the packing arrangement. |

| van der Waals Forces | All atoms | All atoms | Contributes to overall crystal cohesion. |

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, and stability. While no specific polymorphism studies on this compound have been published, the potential for its existence is high given the molecule's structural features.

Polymorphism in this compound could arise from:

Different Hydrogen-Bonding Networks: Molecules could connect in different patterns (e.g., chains vs. dimers), leading to different crystal packing and thus different polymorphs.

Conformational Polymorphism: The flexibility of the ethyl and chloromethyl side chains could allow different rotamers to be "frozen" in the crystal lattice, giving rise to distinct crystal structures. The presence of two independent molecules with different conformations in the asymmetric unit of a similar chloro-substituted imidazole highlights this possibility. iucr.orgnih.gov

The study of polymorphism is critical, as different crystal forms can have significant implications. Polymorphs can be identified and characterized using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and solid-state IR/Raman spectroscopy.

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic methods are central to the analytical workflow for this compound, enabling the separation, identification, and quantification of the main component and its potential impurities. The choice of method depends on the volatility and polarity of the analytes, as well as the specific analytical challenge, such as resolving closely related impurities or separating enantiomers.

High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for the analysis of non-volatile and polar organic compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose.

Method Development Insights:

The development of a robust RP-HPLC method for this compound would typically involve the optimization of several key parameters. A stationary phase with a non-polar character, such as a C18 (octadecylsilyl) or C8 (octylsilyl) bonded silica (B1680970), is generally the first choice. For structurally similar compounds like 1H-Benzimidazole, 5-chloro-1-ethyl-2-methyl-, a C18 column has been shown to be effective. sielc.com

The mobile phase composition is critical for achieving adequate retention and resolution. A mixture of an organic modifier, such as acetonitrile or methanol, and an aqueous buffer is standard. The pH of the aqueous phase is a crucial parameter to control the ionization state of the imidazole ring, which has a pKa around 7. Adjusting the pH can significantly impact retention time and peak shape. For instance, using a mobile phase containing acetonitrile and a phosphate (B84403) buffer allows for the separation of various imidazole derivatives. researchgate.netnih.gov The addition of acidic modifiers like formic acid or phosphoric acid is also common to improve peak symmetry. sielc.comsielc.com

Detection is typically performed using a UV-Vis detector, as the imidazole ring possesses a chromophore that absorbs in the UV region, generally around 210-230 nm. A photodiode array (PDA) detector can be advantageous as it provides spectral information, aiding in peak identification and purity assessment.

Representative HPLC Method Parameters:

Due to the lack of publicly available, specific research findings for this compound, the following table presents a representative set of HPLC conditions that would be a suitable starting point for method development, based on methods for analogous compounds.

| Parameter | Typical Value |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient | Isocratic or gradient elution depending on the complexity of the sample matrix (e.g., 20-80% B over 20 min) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25-35 °C |

| Injection Volume | 10 µL |

| Detector | UV at 220 nm |

| Internal Standard | A structurally similar compound with a distinct retention time, if required for quantification. |

Disclaimer: The data presented in this table is representative and intended for illustrative purposes, as direct experimental data for this compound is not available in the cited literature.

Gas Chromatography (GC) is an ideal technique for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, GC is highly relevant for the analysis of its more volatile derivatives or for detecting volatile impurities that may be present from its synthesis. For instance, derivatization of the imidazole nitrogen could yield a more volatile compound suitable for GC analysis.

Method Development Insights:

A typical GC analysis would be performed using a GC system coupled to a Mass Spectrometer (GC-MS). This combination provides excellent separation power and definitive identification of the eluted compounds based on their mass spectra. The choice of the capillary column is crucial, with non-polar or medium-polarity columns, such as those with a (5%-phenyl)-methylpolysiloxane stationary phase, being a common choice for a wide range of organic molecules.

The temperature program of the GC oven is optimized to ensure the separation of compounds with different boiling points. A split/splitless injector is typically used, with the split mode being employed for concentrated samples and the splitless mode for trace analysis. The use of headspace sampling (HS-GC-MS) can be particularly useful for the analysis of residual volatile solvents in the solid this compound product.

Representative GC-MS Method Parameters:

The following table provides a set of typical GC-MS parameters that could be applied to the analysis of volatile derivatives of this compound.

| Parameter | Typical Value |

| Column | Fused silica capillary column with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 mL/min) |

| Injector | Split/splitless, 250 °C |

| Oven Program | 50 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min) |

| MS Transfer Line | 280 °C |

| Ion Source Temp | 230 °C |

| Mass Range | m/z 40-500 |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

Disclaimer: The data presented in this table is representative and intended for illustrative purposes, as direct experimental data for volatile derivatives of this compound is not available in the cited literature.

The compound this compound is achiral, meaning it does not have a stereocenter and therefore does not exist as enantiomers. However, in the context of pharmaceutical synthesis, it is common for precursors, intermediates, or derivatives of a target molecule to be chiral. Should a synthetic route to a chiral drug involve a derivative of this compound that possesses a stereocenter, the separation and quantification of the enantiomers would be a critical analytical task.

Method Development Insights for Chiral Derivatives:

Chiral HPLC is the predominant technique for enantiomeric separations. This is most commonly achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely used and have proven effective for the separation of a broad range of chiral compounds, including many azole derivatives. nih.govresearchgate.netptfarm.plmdpi.com

The choice of mobile phase is highly dependent on the CSP and the analyte. Normal-phase (e.g., hexane/alcohol mixtures), reversed-phase (e.g., acetonitrile/water), and polar organic modes can all be employed. nih.govresearchgate.net Additives to the mobile phase, such as small amounts of acids, bases, or alcohols, can significantly influence the enantioselectivity.

For example, the enantiomers of various chiral azole compounds have been successfully separated on polysaccharide-based columns using different mobile phase modes. nih.govresearchgate.net The detection is typically carried out with a UV detector, but a circular dichroism (CD) detector can provide additional information on the elution order of the enantiomers.

Representative Chiral HPLC Method Parameters for a Hypothetical Chiral Derivative:

The table below outlines a representative chiral HPLC method for a hypothetical chiral derivative of this compound.

| Parameter | Typical Value |

| Column | Polysaccharide-based CSP (e.g., cellulose or amylose derivative, 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Normal Phase: Hexane/Isopropanol (e.g., 80:20, v/v)Reversed Phase: Acetonitrile/Water (e.g., 60:40, v/v) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Column Temperature | 25 °C |

| Injection Volume | 10 µL |

| Detector | UV at 220 nm or Circular Dichroism (CD) detector |

Disclaimer: The data presented in this table is representative and intended for illustrative purposes for a hypothetical chiral derivative, as this compound is achiral.

Theoretical and Computational Chemistry Studies of 5 Chloromethyl 2 Ethyl 1h Imidazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the electronic structure and properties of 5-(chloromethyl)-2-ethyl-1H-imidazole. These calculations, based on the principles of quantum mechanics, offer a detailed view of the molecule's behavior.

Density Functional Theory (DFT) for Electronic Structure and Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. By focusing on the electron density, DFT can provide accurate predictions of various molecular properties. For this compound, DFT calculations are typically performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p).

Key electronic properties calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more likely to be reactive.

Table 1: Calculated Electronic Properties of this compound using DFT (B3LYP/6-311++G(d,p))

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 3.2 D |

| Total Energy | -850.12 Hartree |

Note: These are hypothetical values for illustrative purposes.

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide high-accuracy calculations of molecular properties. While computationally more demanding than DFT, these methods are valuable for benchmarking and obtaining precise results for smaller molecules. For this compound, ab initio calculations can refine the understanding of its electronic structure and energy.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations are also employed to predict spectroscopic parameters, which can be compared with experimental data for structure validation.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, often used with DFT, can predict the ¹H and ¹³C NMR chemical shifts. These predictions are valuable for assigning signals in experimental NMR spectra. mdpi.comnih.govnih.gov

Vibrational Frequencies: The calculation of harmonic vibrational frequencies using DFT helps in the interpretation of infrared (IR) and Raman spectra. The predicted frequencies correspond to the vibrational modes of the molecule, such as stretching and bending of bonds. doi.org

Table 2: Predicted Spectroscopic Data for this compound

| Parameter | Predicted Value |

| ¹H NMR (imidazole ring H) | 7.1 ppm |

| ¹H NMR (CH₂Cl) | 4.8 ppm |

| ¹³C NMR (C=N) | 145 ppm |

| IR Freq. (C-Cl stretch) | 750 cm⁻¹ |

| IR Freq. (N-H stretch) | 3400 cm⁻¹ |

Note: These are hypothetical values for illustrative purposes.

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are used to study the three-dimensional structure and dynamics of this compound.

Force Field Development for Molecular Dynamics Simulations

Molecular dynamics (MD) simulations require a force field, which is a set of parameters that describes the potential energy of the atoms in the system. For a molecule like this compound, a specific force field may need to be developed or existing ones like AMBER or CHARMM may be parameterized. This involves deriving parameters for bond lengths, angles, and dihedral angles from high-level quantum chemical calculations.

Conformational Landscapes and Energy Minima

The ethyl and chloromethyl groups in this compound can rotate, leading to different spatial arrangements or conformations. Conformational analysis aims to identify the stable conformations and the energy barriers between them. By systematically rotating the dihedral angles and calculating the energy at each step, a potential energy surface can be generated. The points on this surface with the lowest energy correspond to the most stable conformations of the molecule.

Table 3: Relative Energies of Conformers of this compound

| Conformer | Dihedral Angle (N-C-C-H) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | 180° | 0.0 |

| 2 | 60° | 1.2 |

| 3 | -60° | 1.2 |

Note: These are hypothetical values for illustrative purposes.

This analysis reveals the preferred three-dimensional structure of the molecule, which is crucial for understanding its interactions with other molecules.

Reactivity Prediction and Reaction Pathway Calculations

Computational methods are pivotal in predicting the chemical behavior of molecules like this compound. These studies can elucidate reaction mechanisms and predict the most likely sites for chemical attack, guiding synthetic efforts and stability assessments.

Transition State Search for Key Reactions

A transition state (TS) search is a computational procedure to locate the highest energy point along a reaction coordinate, which corresponds to the energy barrier of a reaction. Identifying the structure and energy of the transition state is crucial for calculating reaction rates and understanding the mechanism.

For this compound, a key reaction of interest would be the nucleophilic substitution at the chloromethyl group, a common pathway for functionalizing such compounds. The reaction of the chloromethyl group with a nucleophile (Nu⁻) would proceed through a transition state where the carbon-chlorine bond is partially broken and the carbon-nucleophile bond is partially formed.

Table 1: Hypothetical Key Reactions for Transition State Analysis

| Reaction Type | Reactants | Expected Product |

|---|---|---|

| Nucleophilic Substitution (S_N2) | This compound + Nu⁻ | 5-(nucleophilomethyl)-2-ethyl-1H-imidazole + Cl⁻ |